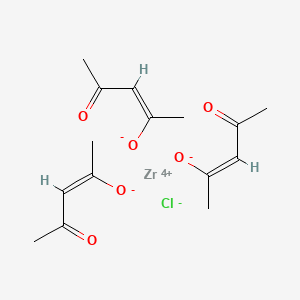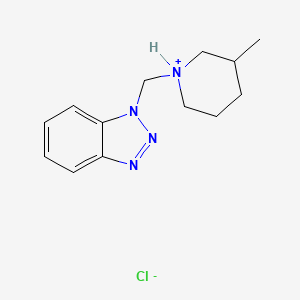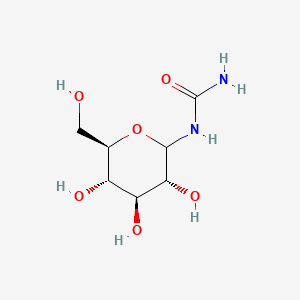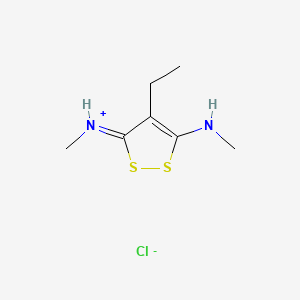
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride is a chemical compound with a unique structure that includes two methylamino groups, an ethyl group, and a dithiolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylamino-4-ethyl-1,2-dithiolium chloride with methylamine in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient production of the compound. Additionally, purification steps, such as crystallization or chromatography, are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium ring to a dithiolane ring.
Substitution: Nucleophilic substitution reactions can replace the methylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dithiolane derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions. Additionally, it may interfere with cellular processes, such as DNA replication or protein synthesis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds have similar structural features and are studied for their antimicrobial properties.
3,5-Bis(trifluoromethyl)benzamide: This compound is used in pharmaceutical synthesis and has similar functional groups.
Uniqueness
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride is unique due to its specific combination of functional groups and the presence of a dithiolium ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
38534-89-3 |
|---|---|
Fórmula molecular |
C7H13ClN2S2 |
Peso molecular |
224.8 g/mol |
Nombre IUPAC |
[4-ethyl-5-(methylamino)dithiol-3-ylidene]-methylazanium;chloride |
InChI |
InChI=1S/C7H12N2S2.ClH/c1-4-5-6(8-2)10-11-7(5)9-3;/h8H,4H2,1-3H3;1H |
Clave InChI |
COXOOCBUVCPLHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SSC1=[NH+]C)NC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


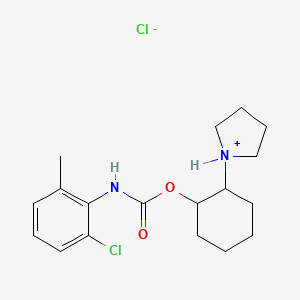
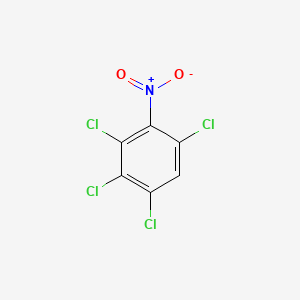

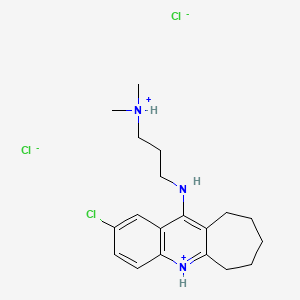


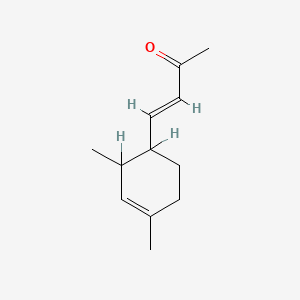
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)
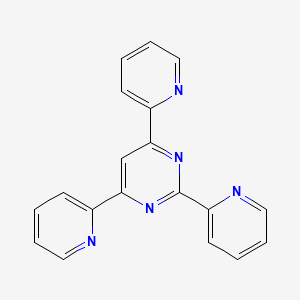
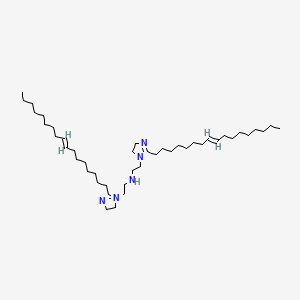
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
